Cas no 56316-37-1 (Butanoic acid,4-(nitrosopropylamino)-)

Butanoic acid,4-(nitrosopropylamino)- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,4-(nitrosopropylamino)-
- 4-[nitroso(propyl)amino]butanoic acid
- N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE
- AKOS006277951
- BRN 2250186
- EN300-7814472
- CCRIS 1249
- Butanoic acid, 4-(nitrosopropylamino)-
- 3MPK9M9XQP
- 4-(Nitrosopropylamino)butanoic acid
- Propyl-N-(3-carboxypropyl)nitrosamine, N-
- BUTYRIC ACID, 4-(N-NITROSOPROPYLAMINO)-
- DTXSID90204858
- 56316-37-1
-
- インチ: InChI=1S/C7H14N2O3/c1-2-5-9(8-12)6-3-4-7(10)11/h2-6H2,1H3,(H,10,11)
- InChIKey: YWDAVUKHNHOYAX-UHFFFAOYSA-N
- ほほえんだ: CCCN(CCCC(=O)O)N=O
計算された属性
- せいみつぶんしりょう: 174.10052
- どういたいしつりょう: 174.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 70A^2
じっけんとくせい
- 密度みつど: 1.2227 (rough estimate)
- ふってん: 305.17°C (rough estimate)
- フラッシュポイント: 179.4°C
- 屈折率: 1.4500 (estimate)
- PSA: 69.97
Butanoic acid,4-(nitrosopropylamino)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7814472-0.25g |
4-[nitroso(propyl)amino]butanoic acid |
56316-37-1 | 95.0% | 0.25g |
$977.0 | 2025-03-21 | |
Enamine | EN300-7814472-1.0g |
4-[nitroso(propyl)amino]butanoic acid |
56316-37-1 | 95.0% | 1.0g |
$1971.0 | 2025-03-21 | |
Enamine | EN300-7814472-2.5g |
4-[nitroso(propyl)amino]butanoic acid |
56316-37-1 | 95.0% | 2.5g |
$3865.0 | 2025-03-21 | |
1PlusChem | 1P00F0L0-100mg |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 100mg |
$908.00 | 2023-12-16 | |
Aaron | AR00F0TC-250mg |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 250mg |
$1369.00 | 2023-12-15 | |
1PlusChem | 1P00F0L0-2.5g |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 2.5g |
$4839.00 | 2023-12-16 | |
Aaron | AR00F0TC-500mg |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 500mg |
$2142.00 | 2023-12-15 | |
1PlusChem | 1P00F0L0-1g |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 1g |
$2498.00 | 2023-12-16 | |
1PlusChem | 1P00F0L0-5g |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 5g |
$7131.00 | 2023-12-16 | |
Aaron | AR00F0TC-50mg |
N-PROPYL-N-(3-CARBOXYPROPYL)NITROSAMINE |
56316-37-1 | 95% | 50mg |
$746.00 | 2023-12-15 |
Butanoic acid,4-(nitrosopropylamino)- 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
Butanoic acid,4-(nitrosopropylamino)-に関する追加情報
Butanoic acid,4-(nitrosopropylamino)- (CAS No. 56316-37-1): A Comprehensive Overview
Butanoic acid,4-(nitrosopropylamino)-, identified by its CAS number 56316-37-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a unique structural configuration, has garnered attention due to its potential applications in various scientific domains. The presence of both a butanoic acid moiety and a nitrosopropylamino group makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The chemical structure of Butanoic acid,4-(nitrosopropylamino)- consists of a four-carbon chain terminated by a carboxylic acid group, linked to an amine-substituted propyl chain that carries a nitroso functional group. This arrangement imparts unique reactivity and binding properties, making it a valuable candidate for further derivatization and functionalization. In recent years, the interest in such compounds has surged due to their potential role in modulating biological pathways and their utility as building blocks in drug discovery.
One of the most compelling aspects of Butanoic acid,4-(nitrosopropylamino)- is its role as a precursor in the synthesis of more complex molecules. The nitroso group, in particular, is known for its ability to participate in redox reactions and coordinate with transition metals, which can be exploited in catalytic processes. Additionally, the amine functionality provides a site for further chemical modification, allowing chemists to tailor the properties of the compound for specific applications.
In the context of pharmaceutical research, Butanoic acid,4-(nitrosopropylamino)- has been explored as a potential intermediate in the synthesis of therapeutic agents. The combination of the butanoic acid moiety and the nitrosopropylamino group suggests that this compound could be incorporated into molecules designed to interact with biological targets such as enzymes and receptors. Recent studies have highlighted its utility in generating derivatives with enhanced pharmacological properties.
The synthesis of Butanoic acid,4-(nitrosopropylamino)- involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include the nitration of propylamine derivatives followed by condensation with butanoic acid or its derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
From an academic perspective, Butanoic acid,4-(nitrosopropylamino)- serves as an excellent model system for studying reaction mechanisms and developing new synthetic strategies. Its unique structure allows researchers to investigate various aspects of organic chemistry, including nucleophilic substitution reactions and metal-catalyzed transformations. Such studies contribute to the broader understanding of molecular interactions and can pave the way for innovative approaches in drug development.
The pharmacological potential of Butanoic acid,4-(nitrosopropylamino)- has been further explored through computational modeling and experimental validation. Computational studies have suggested that derivatives of this compound could exhibit binding affinity to specific biological targets, making them candidates for further development as lead compounds. Experimental validation through biological assays has confirmed these predictions, demonstrating the compound's efficacy in modulating certain biological pathways.
In conclusion, Butanoic acid,4-(nitrosopropylamino)- (CAS No. 56316-37-1) is a multifaceted compound with significant implications in chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate for generating novel bioactive molecules, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative therapeutic agents.
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